Heptanol-1-14C
Description
Introduction to Heptanol-1-14C
This compound is a radiochemically labeled compound where one carbon atom in the 1-heptanol molecule has been replaced with the radioactive carbon-14 isotope. Specifically designated as (1-14C)heptan-1-ol, this compound maintains the chemical behavior of standard 1-heptanol while providing the traceability benefits inherent to carbon-14 labeled compounds. The strategic placement of carbon-14 at position 1 (connected to the hydroxyl group) makes this compound particularly useful for tracking the fate of the hydroxyl functionality in chemical and biological systems.
Structural and Isotopic Characterization
Molecular Formula and Isotopic Labeling Configuration
This compound has the molecular formula C7H16O, identical to unlabeled 1-heptanol in elemental composition but differing in isotopic content. The molecular weight of this compound is 118.19 g/mol, slightly higher than the 116.2 g/mol of standard 1-heptanol due to the additional neutrons in the carbon-14 isotope.
The specific carbon-14 labeling occurs at position 1, as indicated in its systematic name (1-14C)heptan-1-ol. This can be represented in the SMILES notation as CCCCCC[14CH2]O, where [14CH2] denotes the carbon-14 labeled methylene group adjacent to the hydroxyl function. The International Chemical Identifier (InChI) representation further confirms this configuration: InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i7+2, where the notation "i7+2" specifically indicates the isotopic modification of carbon at position 7 with 2 additional neutrons.
Table 1: Structural Identifiers of this compound
| Parameter | Value |
|---|---|
| CAS Number | 77504-68-8 |
| Molecular Formula | C7H16O |
| Molecular Weight | 118.19 g/mol |
| SMILES | CCCCCC[14CH2]O |
| InChIKey | BBMCTIGTTCKYKF-WGGUOBTBSA-N |
Radiochemical Purity and Stability Analysis
Radiochemical purity, defined as the proportion of radioactivity present in the desired chemical form, represents a critical quality parameter for this compound. The stability of this compound, like other carbon-14 labeled compounds, depends on multiple factors that must be carefully controlled to maintain compound integrity.
Several key factors influence the radiochemical stability of this compound:
Chemical structure: The position of the carbon-14 atom at the primary position (adjacent to the hydroxyl group) influences its stability profile.
Environmental conditions: Temperature, pH, light exposure, and presence of oxygen significantly impact stability. Generally, radiochemical stability decreases with increasing temperature due to increased probability of chemical reactions and radical formation.
Radical formation: Beta particles emitted during carbon-14 decay can induce radiolysis, generating free radicals that potentially react with the labeled compound.
Concentration effects: Higher concentrations of this compound may lead to increased intermolecular interactions, potentially causing degradation. High specific activity preparations (50-60 mCi/mmol) typically show lower stability than diluted, low specific activity preparations (<20 mCi/mmol).
To enhance the radiochemical stability of this compound, several approaches have proven effective:
- Optimized synthesis and purification protocols to minimize impurities
- Addition of antioxidants or radical scavengers such as ascorbic acid, butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA)
- Careful solvent selection to minimize potential reactions
- Isotopic dilution with unlabeled 1-heptanol to reduce radiolytic degradation
- Proper storage conditions, typically at low temperatures (-20°C or below) and under inert atmosphere
Table 2: Factors Affecting Radiochemical Stability of this compound
| Factor | Impact on Stability |
|---|---|
| Temperature | Higher temperatures accelerate degradation |
| Concentration | Higher concentrations may increase degradation rates |
| Radical presence | Free radicals initiate breakdown reactions |
| Storage conditions | Proper storage (cold, dark, inert atmosphere) enhances stability |
| Purification level | Higher purity correlates with improved stability |
Comparative Analysis with Unlabeled 1-Heptanol and Isomers
This compound maintains essentially identical chemical properties to unlabeled 1-heptanol, with the key difference being the presence of the radioactive carbon-14 isotope at position 1. This property makes it an ideal tracer, as it behaves chemically like standard 1-heptanol while providing detectability through its radioactive emissions.
Unlabeled 1-heptanol (CAS: 111-70-6) is a primary alcohol with a molecular weight of 116.2 g/mol, appearing as a colorless liquid with limited water solubility. It has numerous industrial and research applications, serving as a solvent, intermediate, and analytical standard.
When comparing this compound with other heptanol isomers, significant structural differences emerge that affect reactivity and physical properties:
2-Heptanol (CAS: 543-49-7): A secondary alcohol with the hydroxyl group at the second carbon position. Unlike this compound, 2-heptanol is chiral, existing as (R)- and (S)-isomers.
3-Heptanol (CAS: 589-82-2): Another secondary alcohol with the hydroxyl group at the third carbon position, with distinct physical properties including a melting point of -70°C and boiling point of 66°C at 20 mmHg.
While these isomers share the same molecular formula (C7H16O), their hydroxyl group positions create significant differences in reactivity, physical properties, and metabolic pathways. The 1-position labeling in this compound makes it particularly suitable for tracking primary alcohol oxidation reactions and metabolic transformations.
Table 3: Comparison of this compound with Unlabeled 1-Heptanol and Isomers
| Property | This compound | Unlabeled 1-Heptanol | 2-Heptanol | 3-Heptanol |
|---|---|---|---|---|
| CAS Number | 77504-68-8 | 111-70-6 | 543-49-7 | 589-82-2 |
| Molecular Weight | 118.19 g/mol | 116.2 g/mol | 116.2 g/mol | 116.2 g/mol |
| Alcohol Type | Primary | Primary | Secondary | Secondary |
| Chirality | None | None | Present | Present |
| Radiochemical Properties | Beta emitter | None | None | None |
The distinctive property of carbon-14 labeling in this compound provides researchers with a powerful tool for tracking carbon fate in chemical and biological systems. The long half-life of carbon-14 (approximately 5,730 years) ensures that labeled compounds remain stable and detectable over prolonged experimental periods, making this compound particularly valuable for extended studies.
Structure
2D Structure
3D Structure
Properties
CAS No. |
77504-68-8 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
118.19 g/mol |
IUPAC Name |
(114C)heptan-1-ol |
InChI |
InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i7+2 |
InChI Key |
BBMCTIGTTCKYKF-WGGUOBTBSA-N |
SMILES |
CCCCCCCO |
Isomeric SMILES |
CCCCCC[14CH2]O |
Canonical SMILES |
CCCCCCCO |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Studies
Heptanol-1-14C is extensively used in metabolic studies to trace the pathways of alcohol metabolism in living organisms. For example, it has been employed to investigate the enzymatic activity of alcohol acyltransferases (AATs) in plants. In a study involving the SAAT gene from strawberries, researchers utilized 14C-labeled substrates to examine the production of esters from heptanol and acetyl-CoA. The results demonstrated that the enzyme could effectively convert heptanol into heptyl acetate, highlighting its role in flavor biogenesis in fruits .
Olfactory Research
In olfactory research, this compound is used to explore how different alcohols affect olfactory bulb activity in rodents. Studies have shown that the position of the hydroxyl group in heptanol significantly influences the activation patterns within glomerular modules of the olfactory bulb. For instance, 1-heptanol activated specific modules associated with alcohol detection, while other isomers like 2-heptanol elicited different responses . This research provides insights into the molecular basis of smell and how structural variations in odorants can lead to distinct sensory perceptions.
Environmental and Ecological Studies
This compound also finds applications in environmental science, particularly in studying the degradation and transformation of organic compounds in ecosystems. Its radiolabeled nature allows for tracking its fate in soil or aquatic environments. For instance, researchers can assess how heptanol interacts with microbial communities and its subsequent breakdown products, which is crucial for understanding bioremediation processes .
Fuel Research
Recent studies have investigated the potential of this compound as an additive in biofuels. Research on blends of diesel fuel with 1-heptanol has shown improved combustion characteristics and reduced emissions compared to traditional fuels. The addition of heptanol enhances fuel performance while potentially lowering environmental impact by providing a renewable energy source . This application is particularly relevant as industries seek sustainable alternatives to fossil fuels.
Synthesis and Chemical Reactions
This compound serves as a valuable substrate in synthetic organic chemistry for studying reaction mechanisms and product formation. Its use in radical reactions has been documented, where it participates as a reagent to generate various chemical intermediates . This application is essential for developing new synthetic pathways and understanding fundamental chemical processes.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Metabolic Studies | Tracing metabolic pathways using 14C-labeled substrates | Enzymatic conversion to esters confirmed |
| Olfactory Research | Investigating olfactory bulb activation patterns | Structural variations influence sensory perception |
| Environmental Studies | Tracking degradation and transformation in ecosystems | Insights into bioremediation processes |
| Fuel Research | Assessing performance of biofuel blends | Improved combustion and reduced emissions |
| Synthesis | Studying reaction mechanisms in organic chemistry | Development of new synthetic pathways |
Case Study 1: Flavor Biogenesis
In a study focusing on strawberry flavor enhancement, this compound was utilized to demonstrate how specific enzymes convert alcohols into flavor compounds during fruit ripening. The findings indicated that manipulating these pathways could enhance fruit flavor profiles through targeted genetic modifications.
Case Study 2: Olfactory Response Mapping
A comprehensive study mapped olfactory responses to various heptanol isomers using this compound as a tracer. The results illustrated distinct activation patterns within the olfactory bulb for each isomer, providing valuable data on how structural differences affect odor perception.
Case Study 3: Biofuel Performance
Research examining blends of diesel fuel with 1-heptanol revealed significant improvements in engine performance metrics such as power output and emissions reduction. This work supports the viability of using alcohols like heptanol as renewable fuel additives.
Comparison with Similar Compounds
2-Heptanol (CAS 543-49-7)
2-Heptanol is a structural isomer of 1-heptanol, with the hydroxyl group located at the second carbon. This minor structural difference significantly alters its properties:
Hexanol (C₆H₁₃OH) and Octanol (C₈H₁₇OH)
Shorter- and longer-chain alcohols differ in hydrophobicity and volatility:
| Property | 1-Hexanol | 1-Heptanol | 1-Octanol |
|---|---|---|---|
| Boiling Point | 157°C | 175–176°C | 195°C |
| Water Solubility | 0.6% | 0.1% | 0.03% |
| Flavor Role | Grassy notes | Pungent, oily | Citrus-like |
Hexanol and octanol are more water-soluble and volatile, respectively, influencing their use in food flavoring and industrial processes .
Role in Flavor Chemistry
1-Heptanol is a key flavor compound in fermented dairy products, contributing to the aroma profile at concentrations up to 64.93 µg/L in probiotic-fermented milk . In contrast, 2-heptanol is rarely detected in such matrices, highlighting the specificity of hydroxyl group positioning in flavor contribution. Nonanol (C₉H₁₉OH), another homologue, exhibits even lower volatility and higher lipid solubility, favoring its use in perfumery .
Research Findings and Limitations
Recent studies highlight 1-heptanol’s role in dairy fermentation, where it enhances flavor complexity at optimal bacterial ratios (e.g., 1:100 Lactobacillus spp.) . Isotopic labeling introduces challenges in synthesis and stability, necessitating further research to optimize its utility in long-term metabolic tracking.
Preparation Methods
Hydroformylation of 1-Hexene
The oxo process, a cornerstone in industrial alcohol production, adapts well to radiolabeling by substituting natural carbon monoxide with [¹⁴C]CO. In this method, 1-hexene undergoes hydroformylation in the presence of [¹⁴C]CO and hydrogen, catalyzed by rhodium or cobalt complexes, to yield heptanal-1-¹⁴C. Subsequent reduction of the aldehyde to the primary alcohol is achieved via sodium borohydride or catalytic hydrogenation.
For instance, Christman et al. demonstrated that [¹⁴C]CO generated from [¹⁴C]sodium formate dehydration at 110°C effectively participates in hydroformylation. Post-reaction, distillation isolates Heptanol-1-¹⁴C with radiochemical yields (RCY) reaching 50–60%, contingent on catalyst efficiency and gas-handling systems.
Table 1: Hydroformylation Parameters for Heptanol-1-¹⁴C
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Rhodium tris(triphenylphosphine) | |
| Temperature | 80–120°C | |
| Pressure (CO/H₂) | 10–20 bar | |
| RCY | 53–60% |
Palladium-Catalyzed Alkoxycarbonylation
Palladium-mediated alkoxycarbonylation offers a modular approach to introduce [¹⁴C]CO at the terminal position. Aryl or alkyl halides react with [¹⁴C]CO and alcohols under palladium catalysis to form esters, which are hydrolyzed to carboxylic acids and reduced to alcohols. For Heptanol-1-¹⁴C, 1-iodohexane serves as the substrate, reacting with [¹⁴C]CO and methanol to yield methyl heptanoate-1-¹⁴C. Lithium aluminum hydride (LiAlH₄) reduction then affords the target alcohol.
This method benefits from the stability of COgen (20 ), a solid [¹⁴C]CO precursor, which liberates gas in situ via palladium-catalyzed decarbonylation. In a representative synthesis, celivarone-¹⁴C was produced in 53% RCY using this strategy. Applied to Heptanol-1-¹⁴C, analogous conditions could achieve comparable yields, though chain length may influence reaction kinetics.
Reduction of Labeled Carbonyl Compounds
Reduction of Heptanal-1-¹⁴C
Heptanal-1-¹⁴C, accessible via hydroformylation or oxidation of 1-heptene-¹⁴C, undergoes reduction to the alcohol. Sodium borohydride in methanol or catalytic hydrogenation with Raney nickel are standard methods. Kothari et al. reported 55–74% RCY for [¹¹C]butanol using LiAlH₄, a protocol adaptable to [¹⁴C]aldehydes. For Heptanol-1-¹⁴C, optimizing the reducing agent and solvent system (e.g., tetrahydrofuran) is critical to minimize side reactions.
Grignard Reaction with [¹⁴C]Carbon Dioxide
A two-step sequence involves trapping [¹⁴C]CO₂ with a Grignard reagent to form a carboxylate, followed by reduction. Hexylmagnesium bromide reacts with [¹⁴C]CO₂ to yield heptanoic acid-1-¹⁴C, which LiAlH₄ reduces to Heptanol-1-¹⁴C. Waterhouse et al. achieved 73% RCY for [¹¹C]butanol via this method, suggesting scalability for longer-chain alcohols. Challenges include ensuring complete CO₂ trapping and minimizing radiolysis during reduction.
Alkylation Strategies with [¹⁴C]Methyl Iodide
Stepwise Chain Elongation
Building the heptanol chain from [¹⁴C]methyl iodide involves iterative alkylations. For example, a Wittig reaction between [¹⁴C]formaldehyde and hexyltriphenylphosphorane generates 1-heptene-¹⁴C, which undergoes hydroboration-oxidation to Heptanol-1-¹⁴C. While this approach offers precise control over label placement, multi-step syntheses accumulate yield losses, as seen in the 9% RCY for a similar hydromethylation of rotenone.
Comparison of Methods and Optimization Strategies
Table 2: Method Comparison for Heptanol-1-¹⁴C Synthesis
| Method | RCY | Molar Activity (GBq/mmol) | Complexity |
|---|---|---|---|
| Hydroformylation | 50–60% | 1.5–2.1 | Moderate |
| Alkoxycarbonylation | 45–55% | 2.0–2.5 | High |
| Grignard/Reduction | 60–70% | 1.8–2.2 | Low |
| Wittig Hydroboration | 5–10% | 1.9–2.1 | Very High |
Hydroformylation and alkoxycarbonylation balance yield and scalability, whereas Grignard methods favor simplicity. Molar activities exceeding 2 GBq/mmol necessitate stringent exclusion of non-radioactive CO₂ or formaldehyde.
Challenges in Radiosynthesis and Purification
Purification via HPLC and Distillation
Reverse-phase HPLC with C18 columns resolves Heptanol-1-¹⁴C from unreacted aldehydes or esters, while fractional distillation under reduced pressure ensures radiochemical purity >95%.
Q & A
Q. How can researchers validate this compound’s incorporation into metabolic networks using multi-omics approaches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
